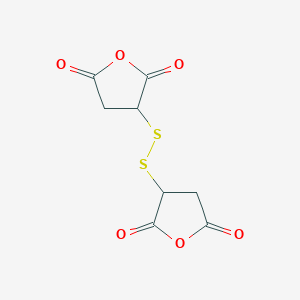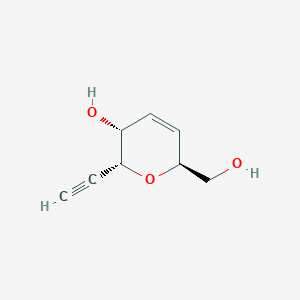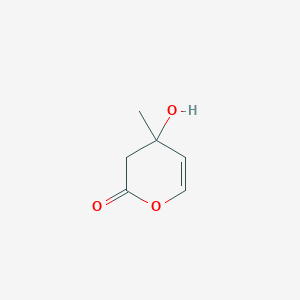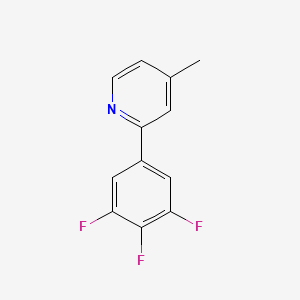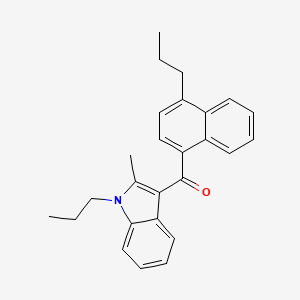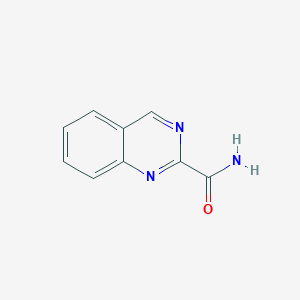![molecular formula C29H44N4O2 B14221073 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea CAS No. 629647-41-2](/img/structure/B14221073.png)
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group (–N=N–) linked to a phenyl ring, a hexyl chain, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea typically involves a multi-step process. One common method starts with the diazotization of a primary aromatic amine, followed by coupling with a phenol derivative to form the diazenyl compound. This intermediate is then reacted with a decyl bromide to introduce the decyl chain. Finally, the resulting compound is treated with urea under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, which alters the compound’s conformation and affects its interaction with biological molecules. This property is particularly useful in the development of photoresponsive materials and molecular switches .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: These compounds share a similar diazenyl group and phenyl ring structure but differ in the substituents attached to the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but lacks the diazenyl group.
Uniqueness
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is unique due to its combination of a diazenyl group, a long alkyl chain, and a urea moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
629647-41-2 |
|---|---|
Fórmula molecular |
C29H44N4O2 |
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decylurea |
InChI |
InChI=1S/C29H44N4O2/c1-2-3-4-11-14-25-15-17-26(18-16-25)32-33-27-19-21-28(22-20-27)35-24-13-10-8-6-5-7-9-12-23-31-29(30)34/h15-22H,2-14,23-24H2,1H3,(H3,30,31,34) |
Clave InChI |
HAFCDIPJDMGZOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
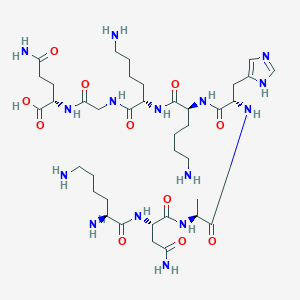
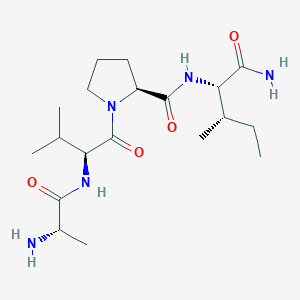
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

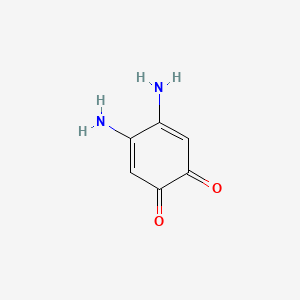
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
